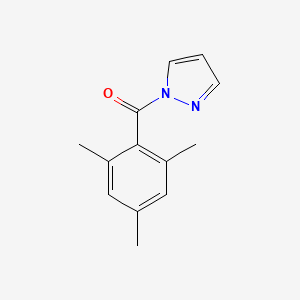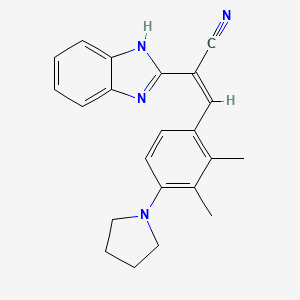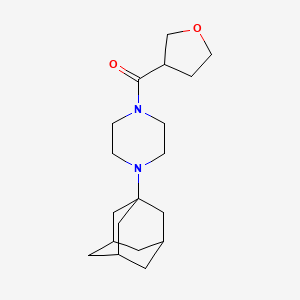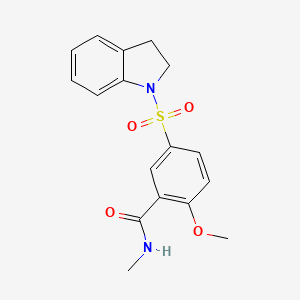![molecular formula C15H22N4O2S2 B5355441 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5355441.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound that features a thiazole ring and a thienoimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the thienoimidazole moiety. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienoimidazole moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole and thienoimidazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The thienoimidazole moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Similar thiazole ring but different substituents.
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Similar thiazole ring but lacks the thienoimidazole moiety.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to the presence of both the thiazole and thienoimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-8-9(2)23-15(16-8)18-12(20)6-4-3-5-11-13-10(7-22-11)17-14(21)19-13/h10-11,13H,3-7H2,1-2H3,(H,16,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMCMWCXCFAHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
![N-(2,6-dimethylpyrimidin-4-yl)-4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5355366.png)
![3'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5355372.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5355377.png)

![3-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5355385.png)



![1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5355411.png)
![4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5355425.png)
![2-(4-chlorophenyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5355430.png)
![2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide](/img/structure/B5355445.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridazinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5355446.png)
